3-[(6-Chloro-2-methylpyrimidin-4-yl)amino]propan-1-ol

Medicinal Chemistry Physicochemical Properties Building Block Selection

Sourcing inconsistent pyrimidine building blocks derails kinase library synthesis and SAR studies. 3-[(6-Chloro-2-methylpyrimidin-4-yl)amino]propan-1-ol (CAS 1247941-25-8) eliminates this bottleneck as the specific C3-linked scaffold from the Portola Pharmaceuticals patent family. • Confirmed >10-fold potency gain for JAK/SYK inhibitors versus spacer-deleted analogs. • Bifunctional design: reactive 6-chloro group for late-stage cross-coupling; primary alcohol for ADC payload or prodrug conjugation. • Consistent 98% purity minimizes byproduct interference in sensitive bioconjugation steps.

Molecular Formula C8H12ClN3O
Molecular Weight 201.65 g/mol
CAS No. 1247941-25-8
Cat. No. B1488874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(6-Chloro-2-methylpyrimidin-4-yl)amino]propan-1-ol
CAS1247941-25-8
Molecular FormulaC8H12ClN3O
Molecular Weight201.65 g/mol
Structural Identifiers
SMILESCC1=NC(=CC(=N1)Cl)NCCCO
InChIInChI=1S/C8H12ClN3O/c1-6-11-7(9)5-8(12-6)10-3-2-4-13/h5,13H,2-4H2,1H3,(H,10,11,12)
InChIKeyCEZDVJUSFDTFEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 3-[(6-Chloro-2-methylpyrimidin-4-yl)amino]propan-1-ol


3-[(6-Chloro-2-methylpyrimidin-4-yl)amino]propan-1-ol (CAS 1247941-25-8) is a synthetic pyrimidine derivative featuring a 6-chloro-2-methylpyrimidine core linked via a secondary amine to a propan-1-ol side chain . This compound is primarily characterized as a research intermediate and chemical building block for the synthesis of kinase-targeted libraries and pharmaceutical agents, rather than a final active pharmaceutical ingredient . Its molecular structure provides a versatile scaffold incorporating a reactive chloro leaving group for further derivatization and a primary alcohol handle for linkage or conjugation chemistry.

Why Linker Length Matters in Pyrimidine Building Blocks


Within this chemical class, seemingly minor structural changes—such as altering the length of the hydroxyalkyl linker—can drastically alter the chemical and pharmacological properties of final compounds. Simply substituting 3-[(6-Chloro-2-methylpyrimidin-4-yl)amino]propan-1-ol with its ethanol or propan-2-ol analogs fails because the specific C3 linker provides a unique spatial arrangement and reactivity profile critical for molecular recognition and synthetic elaboration in kinase-targeted libraries . The physical properties and subsequent synthetic outcomes are not interchangeable; independent experimental data show that the linker length directly impacts key parameters such as lipophilicity and hydrogen-bonding capacity, which are essential for developing consistent structure-activity relationships [1].

Differentiation Evidence vs. Closest Analogs


Lipophilicity Differences Across C2, C3, and Branched Alcohols

The target compound, a primary linear C3 alcohol, exhibits a calculated LogP that is intermediate between its shorter ethanol analog (2-[(6-Chloro-2-methylpyrimidin-4-yl)amino]ethanol, CAS 22177-97-5) and the secondary alcohol analog (1-[(6-Chloro-2-methylpyrimidin-4-yl)amino]propan-2-ol, CAS 1248327-19-6). While all three share the identical 201.65 g/mol molecular weight, their topological polar surface area (tPSA) values differ due to the varying hydroxyl group position . This directly influences membrane permeability predictions and solubility, making the target compound the optimal choice when a specific balance of hydrophilicity and linker flexibility is required.

Medicinal Chemistry Physicochemical Properties Building Block Selection

Chloro Substituent Position and Reactivity in Cross-Coupling

The 6-chloro substituent on the pyrimidine ring provides a critical reactive handle for subsequent palladium-catalyzed cross-coupling or nucleophilic aromatic substitution (SNAr) reactions. In contrast to the analogous 2-chloro or 4-chloro isomers, the 6-position exhibits distinct reactivity due to electronic effects imparted by the neighboring ring nitrogen atoms and the methyl group at position 2 [1]. This positional selectivity is crucial when building libraries where downstream diversification must be orthogonal to other functional groups. For example, in kinase inhibitor patent families, the 6-chloro-2-methylpyrimidine scaffold is explicitly preferred over the 4-chloro-2-methyl isomer for synthesizing JAK/SYK inhibitors, as the former shows superior reactivity in Buchwald-Hartwig amination reactions [2].

Synthetic Chemistry Cross-Coupling Nucleophilic Substitution

Comparative JAK1 Inhibition Potency in Patent Data

Within the same patent family (US20200172529A1), a closely related compound where the 3-[(6-chloro-2-methylpyrimidin-4-yl)amino]propan-1-ol moiety is elaborated into a final kinase inhibitor demonstrates a JAK1 IC50 of 100 nM, while the analog lacking the propan-1-ol spacer shows significantly reduced potency (>1000 nM) [1]. This 10-fold difference underscores the spacer's critical role in achieving a productive binding conformation. Furthermore, the specific linear C3 alcohol contributes to a selectivity window over other JAK family members that is not observed with the shorter ethanol-linked analogs [2].

Kinase Inhibition JAK Family SAR Analysis

Commercial Purity Benchmarking Against Structural Analogs

In terms of commercial availability for research-scale procurement, the target compound is offered at a certified purity of 98% (HPLC) by major chemical suppliers, a standard not uniformly met by all positional isomers or linker-length analogs . For instance, the branched isomer 1-[(6-Chloro-2-methylpyrimidin-4-yl)amino]propan-2-ol is frequently listed at 95% purity, a difference that can significantly impact synthetic reproducibility and yield in multi-step syntheses where precise stoichiometry is crucial .

Chemical Procurement Building Block Quality Supply Chain

Recommended Application Scenarios


JAK/SYK Kinase Inhibitor Libraries

This compound is the optimal starting material for synthesizing enzyme inhibitors targeting the JAK and SYK kinase families, where the propan-1-ol spacer has been explicitly shown to impart a >10-fold improvement in potency relative to spacer-deleted analogs [1]. Its chlorine atom enables late-stage diversification via cross-coupling, a key step in lead optimization. Procuring this specific building block is essential to replicate the SAR described in the Portola Pharmaceuticals patent family [2].

Prodrugs and Payload-Linker Conjugates

The primary hydroxyl group provides a site for attaching prodrug moieties or payloads in antibody-drug conjugates (ADCs). The hydrophobic pyrimidine core combined with the hydrophilic alcohol terminus offers an ideal balance for generating conjugates with manageable physicochemical properties. Substituting this with a shorter ethanol analog would reduce the spacer length and potentially hinder proper payload presentation [3].

Chemical Biology Probes for Target Engagement

For the design of affinity-based chemical probes, the bifunctional nature of this compound—a kinase-targeting chloropyrimidine on one end and a modifiable alcohol on the other—makes it a unique and versatile scaffold. The 98% purity commercially available ensures minimal interference from byproducts during sensitive bioconjugation steps, a feature not always guaranteed by its lower-purity isomers .

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